Benzhydrylamine hydrochloride
Overview
Description
Benzhydrylamine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is a derivative of benzhydrylamine, which is also known as diphenylmethylamine. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydrylamine hydrochloride can be synthesized through several methods. One common method involves the reduction of benzophenone oxime. The process typically includes the following steps:
Synthesis of Benzophenone Oxime: Benzophenone reacts with oxammonium hydrochloride in the presence of ethanol and sodium hydrate to form benzophenone oxime.
Reduction to Benzhydrylamine: The benzophenone oxime is then reduced using a reducing agent such as sodium borohydride or ceraceous bacillus to yield benzhydrylamine.
Formation of this compound: The benzhydrylamine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzhydrylamine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, ceraceous bacillus.
Solvents: Dichloromethane, ethanol.
Catalysts: Potassium tert-butoxide, sodium acetate.
Major Products:
Primary Amines: Formed through the reduction of this compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Benzhydrylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme reactions and metabolic pathways.
Medicine: Used in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block for chemical synthesis.
Mechanism of Action
The mechanism of action of benzhydrylamine hydrochloride involves its ability to act as an aminating agent. It can donate an amino group to various substrates, facilitating the formation of primary amines. This process is crucial in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
Benzylamine: Similar in structure but differs in reactivity and applications.
Triphenylmethylamine: More expensive and less commonly used compared to benzhydrylamine.
Uniqueness: Benzhydrylamine hydrochloride is unique due to its high reactivity as an aminating agent and its cost-effectiveness compared to other similar compounds. It is also versatile in its applications across various fields, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
diphenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHWJRSPVJBHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200644 | |
Record name | Benzhydrylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-34-5 | |
Record name | Benzenemethanamine, α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5267-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzhydrylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzhydrylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzhydrylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzhydrylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzhydrylamine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ568SDT78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Benzhydrylamine hydrochloride and how does this influence its properties?
A1: this compound (α-phenylbenzylammonium chloride) exhibits a helical C2 molecular conformation. [] This conformation arises from the specific arrangement of its phenyl rings, which are twisted at angles of 57.8° and 68.3°. [] This unique helical structure could influence the compound's interactions with other molecules and potentially contribute to its activity in various chemical reactions or biological systems. Further research is needed to fully elucidate the impact of this conformation on the compound's properties.
Q2: How is this compound typically prepared and what are its common applications in organic synthesis?
A2: this compound is synthesized by reacting phenylmagnesium bromide (a phenyl Grignard reagent) with phenylacetonitrile, followed by treatment with hydrochloric acid. [] This yields the hydrochloride salt of Benzhydrylamine.
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